2-(benzylthio)-N-(4-iodophenyl)benzamide
Description
2-(Benzylthio)-N-(4-iodophenyl)benzamide is a benzamide derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at the 2-position of the benzoyl ring and a 4-iodophenyl moiety attached via an amide linkage.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INOS/c21-16-10-12-17(13-11-16)22-20(23)18-8-4-5-9-19(18)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEDUDJQZAAGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and functional differences between 2-(benzylthio)-N-(4-iodophenyl)benzamide and related benzamide derivatives:
Key Observations :
- The iodine atom at the 4-position may facilitate halogen bonding, relevant to receptor-ligand interactions .
- Biological Activity Trends: Benzamides with electron-withdrawing groups (e.g., nitro in Nitazoxanide) or antioxidant moieties (e.g., hydroxyl or methoxy in and ) exhibit pronounced therapeutic effects. The target compound’s benzylthio group could participate in radical scavenging, though likely less effectively than phenolic -OH groups .
Pharmacological and Diagnostic Potential
Sigma Receptor Ligands
Radioiodinated benzamides, such as [¹²⁵I]PIMBA, demonstrate high affinity for sigma receptors overexpressed in prostate tumors, enabling diagnostic imaging . The target compound’s iodine atom positions it as a candidate for radiolabeling, while the benzylthio group’s bulkiness may alter binding kinetics compared to smaller substituents (e.g., methoxy or piperidinyl groups in ).
Anticancer Activity
Thiazolidinone-based benzamides (e.g., compound 4c in ) show potent antiproliferative effects (IC₅₀ = 16.3 μg/mL against L929 cells). The target compound lacks the thiazolidinone ring but shares the benzamide scaffold, suggesting possible cytotoxicity through alternative mechanisms, such as interference with cellular redox systems or protein binding via the thioether group.
Antioxidant Activity
However, sulfur atoms can quench radicals via hydrogen abstraction or disulfide formation, warranting further study.
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